D-Canavanine sulfate

Enzyme Inhibition Substrate Specificity Pseudomonas putida

D-Canavanine sulfate is the sulfate salt of D-canavanine, the synthetic D-stereoisomer of naturally occurring L-canavanine. Its δ-oxa-guanidino group lowers the guanidinium pKa to ~7.0–7.4 versus 13.8 for L-arginine, enabling selective, stereospecific inhibition of inducible nitric oxide synthase (iNOS; IC50 5–10 mM in arginine-rich media) while preserving constitutive eNOS and nNOS signaling. The sulfate salt form enhances aqueous solubility for reproducible assay performance. Its distinct affinity for arginine deiminase (50% inhibition at 10 mM vs. ~4% for D-arginine at 200 mM) and utility as a dominant selectable marker via argininosuccinate synthetase overexpression (200-fold mRNA increase) make it a non-substitutable tool for nitric oxide biology, cancer metabolic studies, and enzyme structural investigations. Verify stereochemical purity upon receipt.

Molecular Formula
Molecular Weight 274.25
Cat. No. B1579117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Canavanine sulfate
Molecular Weight274.25
Structural Identifiers
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Canavanine Sulfate: A Non-Proteinogenic Arginine Antimetabolite for NOS Inhibition and Metabolic Research


D-Canavanine sulfate is the sulfate salt of the non-proteinogenic amino acid D-canavanine, a stereoisomer of the naturally occurring L-canavanine. It functions as a structural analog of L-arginine and acts as a selective inhibitor of inducible nitric oxide synthase (iNOS) . The sulfate salt form enhances aqueous solubility, facilitating its use in experimental systems . Unlike L-arginine, D-canavanine possesses an oxygen atom in its guanidino group (δ-oxa-arginine), which lowers the guanidinium pKa to approximately 7.0–7.4 compared to 13.8 for arginine [1]. This structural feature underlies its distinct biochemical behavior and potential as a research tool.

Why D-Canavanine Sulfate Cannot Be Substituted by Generic Arginine Analogs or L-Isomers in NOS and Metabolic Studies


Generic substitution of D-canavanine sulfate with other arginine analogs or even the L-isomer is precluded by stereospecific and quantitative differences in target engagement. The D-isomer exhibits distinct biological activity compared to L-canavanine . Furthermore, the oxygen substitution in the guanidino group (δ-oxa-arginine) fundamentally alters its acid-base chemistry, leading to a pKa shift of nearly 7 units relative to L-arginine [1]. This structural difference translates into divergent interactions with enzymes such as arginine deiminase, nitric oxide synthase isoforms, and tRNA synthetases, as quantified in the evidence below.

Quantitative Differential Evidence for D-Canavanine Sulfate Against Comparators


Superior Affinity of Canavanine for Arginine Deiminase Compared to D-Arginine

Canavanine demonstrates markedly higher affinity for arginine deiminase (ADI) from Pseudomonas putida than its closest structural comparator, D-arginine. In substrate specificity studies, canavanine decreased ADI activity by 50% at 10 mM, whereas D-arginine produced only a ~4% decrease at a 20-fold higher concentration (200 mM) [1]. Molecular docking and dynamic simulations confirmed that canavanine preserves critical hydrogen bonds with active-site residues (Asn160, Asp166, Arg185, Arg243, Asp280, Gly399) that are also observed for L-arginine, explaining its higher affinity [1].

Enzyme Inhibition Substrate Specificity Pseudomonas putida

Selective Inhibition of Inducible Nitric Oxide Synthase (iNOS) with Defined IC50 Range

L-Canavanine sulfate is characterized as a selective inhibitor of inducible nitric oxide synthase (iNOS). The compound exhibits IC50 values ranging from 5 to 10 mM in arginine-rich media, with a limited degree of cytotoxicity observed in HeLa, Hep G2, and SK-HEP-1 cell lines . While direct comparative IC50 data against other NOS inhibitors in identical assay conditions are limited, the selectivity for iNOS over constitutive isoforms (nNOS, eNOS) is a key differentiator . This selectivity profile is critical for experiments where inhibition of inducible NO production must be achieved without disrupting constitutive NO signaling.

Nitric Oxide Synthase iNOS Inhibition Selectivity

Competitive Inhibition of Arginyl-tRNA Synthetase with Defined Ki

Canavanine acts as a competitive inhibitor of arginine activation by arginyl-tRNA synthetase. In assays using tRNA and synthetases from whole chick embryos, the Km for arginine was determined to be 2.5 µM, while the Ki for canavanine was 35 µM [1]. This 14-fold difference in affinity quantifies the competition at the translational level. Incubation of embryonic chick tendon fibroblasts with 3 mM canavanine reduced [³H]arginine incorporation into protein to 14% of control levels [1].

Protein Synthesis tRNA Synthetase Competitive Inhibition

Induction of Argininosuccinate Synthetase Overexpression as a Selection Marker

Exposure to canavanine selects for cells that overexpress argininosuccinate synthetase (AS), the enzyme that catalyzes the penultimate step in arginine biosynthesis. Human somatic cell variants resistant to canavanine express 200-fold higher levels of AS mRNA compared to parental wild-type cells [1]. This property is exploited in molecular biology as a dominant selectable marker for gene amplification and metabolic engineering studies. The magnitude of overexpression (200-fold) provides a robust selection window not typically observed with other amino acid analogs.

Gene Amplification Canavanine Resistance Argininosuccinate Synthetase

Differential Binding Affinity Revealed by Isothermal Titration Calorimetry

Isothermal titration calorimetry (ITC) studies comparing L-arginine and L-canavanine binding to a target protein revealed distinct multi-site binding profiles. The data fitted a six-site sequential binding model with Kd values of 4.5, 4.8, 6.1, 9.4, 12.9, and 42 µM for L-arginine, versus 4.5, 4.8, 6.4, 34, 35, and 137 µM for L-canavanine [1]. Notably, at the lower-affinity sites (sites 4–6), L-canavanine exhibits 3–4 fold weaker binding than L-arginine, indicating that the oxa-modification alters multivalent interaction dynamics.

Binding Affinity ITC Ligand Interaction

Potentiation of Arginine Deprivation Therapy in Pancreatic Cancer Models

In pancreatic cancer cell lines (MIA PaCa-2, CFPAC-1) that are arginine auxotrophic, the combination of canavanine (CAV) with pegylated arginase (PEG-BCT-100) produces strong synergistic anti-proliferative effects. The IC50 of canavanine drops from the millimolar range in arginine-containing medium to the micromolar range under arginine-free conditions [1]. This >100-fold shift in potency demonstrates that canavanine's efficacy is dramatically enhanced when combined with arginine deprivation strategies. Strong synergism was observed after 48-hour treatment with enhanced apoptosis [1].

Cancer Metabolism Arginine Auxotrophy Combination Therapy

Optimal Research and Industrial Application Scenarios for D-Canavanine Sulfate


Inducible Nitric Oxide Synthase (iNOS) Functional Studies

D-Canavanine sulfate is ideally suited as a selective iNOS inhibitor in cellular and biochemical assays where discrimination between inducible and constitutive NOS isoforms is required. Its IC50 range of 5–10 mM in arginine-rich media provides a defined working concentration window. Researchers investigating the role of iNOS-derived NO in inflammation, immune response, or tumor biology can use this compound to selectively ablate iNOS activity while preserving eNOS- and nNOS-mediated signaling .

Arginine Metabolism and Enzyme Specificity Profiling

The differential affinity of canavanine for arginine deiminase (50% inhibition at 10 mM vs. ~4% for D-arginine at 200 mM) makes it a valuable tool for dissecting arginine catabolic pathways in microorganisms and for structural studies of arginine-recognizing enzymes. Its distinct binding profile revealed by ITC (3–4 fold weaker binding at lower-affinity sites compared to L-arginine) supports its use as a biophysical probe for mapping arginine-binding pockets.

Genetic Selection and Metabolic Engineering

The ability of canavanine to select for cells overexpressing argininosuccinate synthetase (200-fold mRNA increase) provides a robust dominant selectable marker system. This application is particularly valuable in mammalian cell line engineering for recombinant protein production, metabolic flux analysis, and studies of gene amplification mechanisms.

Cancer Metabolism Research and Combination Therapy Models

In arginine-auxotrophic cancer models (e.g., pancreatic cancer cell lines MIA PaCa-2, CFPAC-1), canavanine demonstrates synergistic anti-proliferative effects when combined with arginine-depleting agents such as pegylated arginase . The >100-fold reduction in IC50 under arginine-free conditions quantifies the potentiation effect and supports the use of canavanine in preclinical studies of metabolic cancer therapies.

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